![molecular formula C18H23F3N2O2 B3030046 tert-Butyl 6-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 858351-42-5](/img/structure/B3030046.png)
tert-Butyl 6-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “tert-Butyl 6-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate”, related compounds have been synthesized through various methods. For instance, a key reaction involving intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines gives access to unique spiro[indoline-2,3’-piperidine] derivatives .
Scientific Research Applications
Growth Hormone Secretagogues (Ibutamoren, MK-0677): Spiro compounds like our target molecule have been investigated for their growth hormone-releasing properties . These compounds may play a role in treating growth-related disorders.
Organic Synthesis and Methodology
The efficient synthesis of spirocyclic compounds is essential for drug discovery. Researchers have explored various synthetic routes to access spirooxindoles, including the one used for our target compound . Developing scalable and practical methods for spiro synthesis is an ongoing area of interest.
Natural Product Synthesis
Spirooxindoles are found in various natural products, including alkaloids. Researchers often synthesize these compounds to study their biological activities or to access complex natural product scaffolds.
Mechanism of Action
Mode of Action
It is known that tert-butyl groups can modulate the self-assembly behavior of organic molecules on surfaces . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function or activity.
Biochemical Pathways
The presence of the tert-butyl group suggests that it may influence the self-assembly of organic molecules, potentially affecting various biochemical pathways .
Result of Action
The presence of the tert-butyl group suggests that it may influence the self-assembly of organic molecules, potentially leading to changes in cellular function .
properties
IUPAC Name |
tert-butyl 6-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c1-16(2,3)25-15(24)23-8-6-17(7-9-23)11-22-14-10-12(18(19,20)21)4-5-13(14)17/h4-5,10,22H,6-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWOXHODESKIRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116869 | |
Record name | 1,1-Dimethylethyl 1,2-dihydro-6-(trifluoromethyl)spiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901116869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate | |
CAS RN |
858351-42-5 | |
Record name | 1,1-Dimethylethyl 1,2-dihydro-6-(trifluoromethyl)spiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=858351-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 1,2-dihydro-6-(trifluoromethyl)spiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901116869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.